1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one
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Description
“1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one” is a chemical compound with the CAS Number: 2361645-24-9 . It has a molecular weight of 202.05 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one” is C7H8BrNO . The InChI code for this compound is 1S/C7H8BrNO/c1-2-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3 .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 307.9±27.0 °C and a predicted density of 1.530±0.06 g/cm3 . The pKa of the compound is predicted to be 13.28±0.50 .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules, such as porphyrins and related compounds . Its bromine substitution and pyrrole ring make it valuable for designing new drugs and bioactive molecules.
Porphyrin Synthesis
This compound has high potential in the synthesis of bis(porphyrins) and other related structures. Porphyrins play essential roles in biological processes, including oxygen transport (hemoglobin), photosynthesis (chlorophyll), and catalysis (cytochrome P450 enzymes) .
Antimicrobial Agents
Derivatives of 1-(4-bromo-1H-pyrrol-2-yl)propan-1-one have demonstrated antimicrobial activity. For instance, compounds 1a and 1b exhibited good antimicrobial potential. Researchers explore these derivatives for their effectiveness against bacteria, fungi, and other pathogens .
Antioxidant Properties
(Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one derivatives, which contain imidazole moieties, were evaluated for antioxidant potential. These compounds showed promising scavenging activity, comparable to ascorbic acid (positive control) .
Cytotoxicity and Cancer Research
Certain derivatives of 1-(4-bromo-1H-pyrrol-2-yl)propan-1-one exhibit cytotoxic activity against cancer cell lines. For instance, compounds 22i and 22j demonstrated good cytotoxic effects. Researchers investigate their potential as anticancer agents .
properties
IUPAC Name |
1-(4-bromo-1H-pyrrol-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVSZICZVSPQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CN1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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